5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Overview
Description
5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a chemical compound with the molecular formula C11H11BrIN3O . It has a molecular weight of 408.03 .
Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydro-2H-pyran-2-yl group attached to the 1-position of an indazole ring, which is further substituted at the 3-position with an iodine atom and at the 5-position with a bromine atom . The compound has 3 hydrogen bond acceptors, 1 rotatable bond, and a topological polar surface area of 39.9 .Physical And Chemical Properties Analysis
This compound has a predicted density of 2.25±0.1 g/cm3 and a predicted boiling point of 502.3±50.0 °C . It also has an XLogP3 value of 3, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .Scientific Research Applications
Reactivity and Selectivity in Palladium Catalyzed Reactions
5-Bromo-3-iodoindoles and indazoles, including 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, are studied for their reactivity and selectivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These compounds are used to synthesize a range of functionalized indoles and indazoles, potentially serving as 5-HT receptor ligands (Witulski et al., 2005).
Synthesis of Novel Indazole Scaffolds
Novel indazole scaffolds, including variants of 5-bromo-3-iodo-1H-indazole, are synthesized as building blocks in divergent syntheses of indazoles through palladium cross-coupling reactions. These scaffolds are crucial for creating new functionalized indazoles (Cottyn et al., 2007).
Synthesis of N-Methyl-5-(1H-Indol-2-yl)-6,7-Dihydro-2H-Indazole Isomers
Regiospecific approaches to synthesize N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers, starting from compounds like 5-bromo-1-methyl-6,7-dihydro-1H-indazole, demonstrate the versatility of these compounds in complex chemical syntheses (Dandu et al., 2007).
Synthesis of Fluorinated Heterocyclic Scaffolds
Fluorinated heterocyclic scaffolds, synthesized from compounds like this compound, are explored for their potential in creating diverse chemical libraries. These scaffolds are important for parallel synthesis approaches (Revanna et al., 2013).
Crystal Structure Analysis
Studies on the crystal structures of compounds like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, derived from 5-bromoindazole-3-carboxylic acid, contribute to the understanding of molecular interactions and crystal packing in these classes of compounds (Anuradha et al., 2014).
Synthesis of Sugar Imine Molecules
Research involving the synthesis of molecules like Nand#39;-((E)-5-methoxy-2-((1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,5-dihydro-1H-1,2,3-triazol-4-yl)methoxy) benzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide showcases the use of this compound derivatives in complex organic synthesis (Mohammed et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-3-iodo-1-(oxan-2-yl)indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrIN2O/c13-8-4-5-10-9(7-8)12(14)15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSUPLKKIDJNBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C(=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrIN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737850 | |
Record name | 5-Bromo-3-iodo-1-(oxan-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10737850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1380917-35-0 | |
Record name | 5-Bromo-3-iodo-1-(oxan-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10737850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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